Pentaerythritol-13C

Description

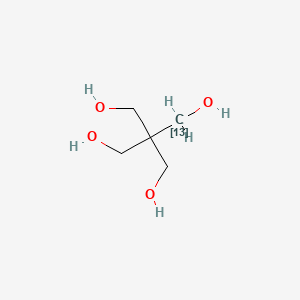

Structure

3D Structure

Properties

Molecular Formula |

C5H12O4 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)(113C)propane-1,3-diol |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1 |

InChI Key |

WXZMFSXDPGVJKK-OUBTZVSYSA-N |

Isomeric SMILES |

C(C(CO)(CO)[13CH2]O)O |

Canonical SMILES |

C(C(CO)(CO)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Architectural Precision: A Technical Guide to the Crystal Structure of Pentaerythritol-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of Pentaerythritol, with a specific focus on the implications and methodologies for its ¹³C isotopically labeled analogue. As a Senior Application Scientist, the following narrative is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and theoretical underpinnings that govern the analysis of this fundamental organic molecule.

Introduction: The Significance of Pentaerythritol's Crystalline Architecture

Pentaerythritol, C(CH₂OH)₄, is a highly symmetrical, polyol molecule that serves as a versatile building block in various fields, including the synthesis of explosives, polymers, and lubricants.[1][2][3] Its derivatives are also of significant interest in drug delivery and formulation. The precise three-dimensional arrangement of atoms in its solid state—its crystal structure—governs its physical and chemical properties, such as solubility, stability, and mechanical behavior. Understanding this structure at a fundamental level is paramount for controlling its performance in various applications.

The introduction of isotopic labels, such as Carbon-13, provides a powerful tool for probing molecular structure and dynamics without significantly altering the chemical properties of the molecule. This guide will delve into the established crystal structure of pentaerythritol and lay out the experimental and theoretical framework for understanding its ¹³C-labeled counterpart.

The Established Crystal Structure of Pentaerythritol

Decades of crystallographic investigations have provided a detailed picture of the crystal structure of pentaerythritol. The seminal works of Llewellyn, Cox & Goodwin, and Nitta & Watanabé, later refined by numerous others, have established the following key features[4]:

-

Crystal System and Space Group: Pentaerythritol crystallizes in the tetragonal system, belonging to the space group I4̅.[5] This high symmetry indicates a very ordered and regular packing of the molecules in the crystal lattice.

-

Molecular Symmetry: In the solid state, the pentaerythritol molecule occupies a site of S₄ symmetry. This means the asymmetric unit is only one-quarter of the molecule.[5]

-

Hydrogen Bonding Network: A crucial feature of the pentaerythritol crystal structure is the extensive network of intermolecular hydrogen bonds. Each hydroxyl group acts as both a donor and an acceptor, linking each molecule to its neighbors. This hydrogen bonding network is responsible for the compound's relatively high melting point and its specific crystalline arrangement.[4][6] Neutron diffraction studies were instrumental in precisely locating the hydrogen atoms and characterizing these bonds.[5][6]

Polymorphism and Phase Transitions

Pentaerythritol is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. At approximately 187°C, it undergoes a phase transition to a plastic, orientationally disordered cubic phase.[7] This transition involves a significant absorption of thermal energy, making it a material of interest for thermal energy storage.[7] High-pressure X-ray diffraction studies have also revealed pressure-induced phase transformations.[8][9]

| Property | Value | Reference |

| Crystal System | Tetragonal | [5] |

| Space Group | I4̅ | [5] |

| Unit Cell Dimensions (at 294 K) | a = b = 6.079(3) Å, c = 8.745(4) Å | [5] |

| Molecules per unit cell (Z) | 2 | [5] |

| Phase Transition Temperature | ~187°C (to a cubic plastic phase) | [7] |

Investigating Pentaerythritol-¹³C: A Methodological Approach

It is important to note that the substitution of ¹²C with ¹³C is an isotopic substitution, not a chemical one. Therefore, the electronic structure and, consequently, the intermolecular forces governing crystal packing are expected to be virtually identical. The primary difference lies in the nuclear mass, which can have subtle effects on vibrational frequencies and, potentially, unit cell dimensions (an isotope effect). However, for heavier atoms like carbon, these effects on the crystal lattice are generally negligible and often within the range of experimental error for standard diffraction techniques.

The following sections detail the necessary steps to synthesize and characterize the crystal structure of Pentaerythritol-¹³C.

Synthesis of Pentaerythritol-¹³C

The synthesis of isotopically labeled compounds is a crucial first step.[10] Pentaerythritol is typically synthesized via the base-catalyzed reaction of acetaldehyde and formaldehyde.[11][12] To produce fully ¹³C-labeled pentaerythritol, one would need to utilize ¹³C-labeled precursors.

Caption: Synthesis workflow for Pentaerythritol-¹³C.

The primary challenge in this synthesis is the availability and cost of the ¹³C-labeled starting materials. Careful purification of the final product, likely through recrystallization, would be essential to obtain single crystals suitable for diffraction studies.[11]

Experimental Determination of the Crystal Structure

A multi-technique approach is recommended for a comprehensive understanding of the crystal structure.

This would be the primary technique for determining the unit cell parameters, space group, and the positions of the non-hydrogen atoms.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of Pentaerythritol-¹³C from a suitable solvent (e.g., water) by slow evaporation or cooling.[6]

-

Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate dimensions and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream (to reduce thermal vibrations) and collect diffraction data using a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Data Processing and Structure Solution: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, followed by refinement using least-squares techniques.

The expectation is that the resulting structure would be isostructural with the known unlabeled pentaerythritol, with very minor, if any, changes in the unit cell dimensions.

Neutron diffraction is particularly valuable for accurately locating light atoms, especially hydrogen.[13][14] Given the importance of hydrogen bonding in the pentaerythritol crystal structure, neutron diffraction would be essential for a complete structural description of the ¹³C-labeled compound.

Experimental Protocol:

-

Large Crystal Growth: Neutron diffraction requires significantly larger crystals than SC-XRD.

-

Data Collection: Collect diffraction data at a dedicated neutron source.

-

Structure Refinement: Refine the crystal structure, paying special attention to the positions and thermal parameters of the hydrogen atoms.

This technique would confirm the hydrogen bonding network and provide a highly accurate determination of the C-O-H bond angles and O-H···O distances.[6]

Sources

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. scispace.com [scispace.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. The Structure and Lattice Parameters of Pentaerythritol Above and Below its Phase-Transition Temperature | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]

- 13. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 14. osti.gov [osti.gov]

Advanced Technical Guide: Pentaerythritol-13C in Metabolic & Pharmacokinetic Studies

The following technical guide details the applications of Pentaerythritol-13C (

Executive Summary

Pentaerythritol-13C (2,2-Bis(hydroxymethyl)-1,3-propanediol-

This guide addresses the technical protocols for leveraging

Core Applications in Metabolic Research

A. Pharmacokinetics of Nitrate Esters (PETN Metabolism)

The most critical biological application of the Pentaerythritol scaffold is in the study of Pentaerythritol Tetranitrate (PETN) , a long-acting vasodilator used for angina pectoris.

-

Mechanism: PETN is a prodrug. Its efficacy depends on the sequential removal of nitrate groups (

) to release nitric oxide (NO) or nitrite, which induces vasodilation. -

Role of

-Labeling: Using

B. Quantitative NMR (qNMR) Internal Standardization

In untargeted metabolomics, signal overlap and dynamic range issues often compromise quantification. Pentaerythritol-13C is an ideal Internal Standard (IS) for

-

Spectral Advantage: All four hydroxymethyl carbons are chemically equivalent.

-

Result: It produces a single, sharp singlet (approx. 60-64 ppm depending on solvent) that rarely overlaps with complex biofluid signals (which are crowded in the aliphatic and carbonyl regions).

-

Relaxation Properties: Its quaternary central carbon provides a distinct relaxation environment, useful for calibrating

relaxation delays in quantitative pulse sequences.

C. Microbial Degradation (Bioremediation)

While inert in humans, specific bacteria (e.g., Enterobacter cloacae) possess the enzyme PETN Reductase , capable of utilizing PETN as a nitrogen source.[1]

Metabolic Pathways & Mechanism of Action

The PETN Denitration Cascade

In mammalian liver and blood, the metabolism is strictly a stepwise hydrolysis/reduction of nitrate groups. The carbon skeleton (

Visualization: PETN Metabolic Pathway

The following diagram illustrates the sequential denitration tracked by the

Caption: Sequential denitration of PETN. The

Experimental Protocols

Protocol A: Tracking PETN Metabolism via LC-MS/MS

Objective: Quantify active metabolites (Tri- and Dinitrates) in plasma using

-

Tracer Synthesis/Sourcing:

-

Precursor:

( -

Nitration: React with fuming nitric acid to generate

.

-

-

Administration:

-

Administer oral or sublingual dose (e.g., 20 mg) to subject/animal model.

-

-

Sample Collection:

-

Collect plasma at

min. -

Quench metabolism immediately with ice-cold acetonitrile to prevent ex vivo hydrolysis.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE) using ethyl acetate.

-

Evaporate and reconstitute in mobile phase (Methanol/Water).

-

-

Mass Spectrometry Settings:

-

Mode: Negative Ion Electrospray (ESI-).

-

MRM Transitions (Critical): Monitor the mass shift of

Da (assuming 5 carbons labeled) relative to natural abundance standards. -

Example: If natural PE-Trinitrate is

270, monitor

-

Protocol B: -PE as a qNMR Internal Standard

Objective: Use PE-13C to normalize metabolite concentrations in urine or plasma.

-

Stock Preparation:

-

Dissolve

in -

Add 0.1% Sodium Azide (preservative).

-

-

Sample Preparation:

-

Mix

biofluid + -

Add

of PE-13C Stock.

-

-

Acquisition Parameters (Bruker 600 MHz):

-

Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE and ensure quantitative accuracy.

-

Relaxation Delay (

): Must be -

Note: PE has a relatively long

due to symmetry. Measure

-

-

Data Processing:

-

Phase and baseline correction.

-

Integrate the PE singlet (approx. 62 ppm).

-

Normalize all other metabolite integrals against the PE integral.

-

Workflow Visualization: qNMR Standardization

Caption: qNMR workflow utilizing 13C-Pentaerythritol as a symmetry-based internal standard.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make Pentaerythritol-13C a superior reference standard compared to common alternatives like TSP (Trimethylsilylpropanoic acid).

| Parameter | Pentaerythritol-13C | TSP (Standard) | Advantage of PE-13C |

| Chemical Shift ( | ~61-64 ppm (Singlet) | 0.0 ppm | Avoids overlap with lipid/sugar regions |

| Symmetry ( | High (4 equivalent groups) | Moderate | Single, ultra-sharp peak maximizes S/N |

| Metabolic Stability | Inert (Mammalian) | Inert | High stability in wide pH ranges |

| Solubility | High (Water/DMSO) | High | Compatible with aqueous biofluids |

| Relaxation ( | Moderate-Long | Long | Allows for precise relaxation calibration |

References

-

Di Carlo, F. J., et al. (1977).[2] Metabolism of pentaerythritol trinitrate.[2] Clinical Pharmacology & Therapeutics.[2]

- Foundational text on the sequential denitration p

-

Binks, P. R., et al. (1996). Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2.[1][3] Applied and Environmental Microbiology.[4]

- Defines the microbial degradation p

-

Wishart, D. S. (2019). Quantitative NMR Methods in Metabolomics. Methods in Molecular Biology.

- General methodology for using internal standards like polyols in qNMR.

-

Reuben, J. (1985).[5] Carbon-13 NMR Chemical Shifts of Polyols. Journal of the American Chemical Society.[5]

- Reference for chemical shift assignment of Pentaerythritol.

Sources

- 1. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of pentaerythritol trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]

- 5. spectrabase.com [spectrabase.com]

Methodological & Application

Protocols for synthesizing 13C-labeled polymers using Pentaerythritol

Abstract

This application note details the synthesis and characterization of

Strategic Isotopic Labeling: Core vs. Arms

Before synthesis, the researcher must select the labeling site based on the experimental goal. Pentaerythritol (

| Labeling Target | Precursor Required | Application Utility |

| Quaternary Core ( | Acetaldehyde- | Metabolic Fate Tracking: The core is the final remnant of hydrolysis. Ideal for studying renal clearance of the polymer scaffold. |

| Hydroxyl Arms ( | Formaldehyde- | Linkage Stability: Probes the stability of the ester/ether bond connecting the polymer arms to the core. |

Analyst Note: For most drug delivery vehicles, labeling the Quaternary Core is preferred as it provides a singlet signal (approx. 45 ppm) that remains distinct from the complex multiplet signals of the polymer arms during degradation studies.

Precursor Preparation: Synthesis of C-Pentaerythritol

Note: If commercially available

Reaction Mechanism:

Protocol A: The Modified Tollens’ Condensation

Reagents:

-

Acetaldehyde-

(Sigma-Aldrich, 99 atom % -

Formaldehyde (37% aq. solution)

-

Calcium Hydroxide (

) -

Formic acid (for neutralization)

Step-by-Step Workflow:

-

Stoichiometric Setup: In a 50 mL 3-neck round-bottom flask (RBF), suspend

(1.1 eq) in water. -

Controlled Addition: Cool to 15°C. Add Acetaldehyde-

(1.0 eq) mixed with Formaldehyde (4.5 eq).-

Critical: Add dropwise over 1 hour. The reaction is highly exothermic; maintaining

prevents caramelization and loss of isotopic purity.

-

-

Heating Phase: Slowly raise temperature to 45°C for 30 minutes, then 60°C for 1 hour to drive the Cannizzaro reaction to completion.

-

Workup:

-

Acidify with dilute formic acid to pH 5.5 to precipitate calcium.

-

Filter hot to remove calcium formate.

-

Concentrate filtrate under vacuum.

-

-

Purification: Recrystallize twice from ethanol/water (1:1).

-

Yield Check: Target yield >75%. Impurity to watch: Dipentaerythritol (dimer).

-

Workflow I: Biodegradable Star-Polymers (ROP)

Target: 4-Arm Star Poly(

Experimental Diagram (Graphviz)

Figure 1: Ring-Opening Polymerization workflow for synthesizing biodegradable star polymers.

Protocol B: ROP of -Caprolactone

Reagents:

- C-Pentaerythritol (Dried in vacuum oven at 60°C for 24h).

-

-Caprolactone (

-

Stannous Octoate (

) (0.1 mol% relative to monomer).

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask under vacuum; purge with Argon x3.

-

Charging: Add

C-PE and-

Calculation: For

g/mol , use ratio ~175:1 (

-

-

Catalysis: Inject

solution (in dry toluene) via septum. -

Polymerization: Immerse flask in an oil bath at 120°C for 24 hours.

-

Purification:

-

Dissolve crude polymer in minimal Dichloromethane (DCM).

-

Precipitate into excess cold Methanol (-20°C) to remove unreacted monomer and catalyst.

-

Filter and dry under vacuum.

-

Workflow II: Functionalized Star-Polymers (ATRP)

Target: 4-Arm Star Poly(methyl methacrylate) (

This is a two-step process: (1) Functionalizing

Step 1: Macro-initiator Synthesis ( C-PE-Br)

Reaction: Esterification of

-

Suspend

C-PE (1.0 eq) in dry THF with Triethylamine (TEA, 5.0 eq) and DMAP (catalytic). -

Add BiBB (4.5 eq) dropwise at 0°C.

-

Stir at Room Temp (RT) for 24h.

-

Result:

C-Pentaerythritol tetrakis(2-bromoisobutyrate). This "activated core" now initiates 4 simultaneous radical chains.

Step 2: ATRP Protocol

Reagents:

- C-PE-Br (Initiator)

-

Methyl Methacrylate (MMA, Monomer)

-

CuBr (Catalyst) / PMDETA (Ligand)

Procedure:

-

Freeze-Pump-Thaw: In a Schlenk tube, mix MMA,

C-PE-Br, and PMDETA. Degas via 3 freeze-pump-thaw cycles to remove -

Activation: Add CuBr under frozen nitrogen flow.

-

Reaction: Heat to 60°C. The solution turns dark green (Cu-complex formation).

-

Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

-

Purification: Pass through a neutral alumina column to remove Copper (critical for biomedical use), then precipitate in hexane.

Analytical Validation: C-NMR

The success of the synthesis is validated not just by polymer growth, but by the isotopic signature.

Data Interpretation Table

| Structural Feature | Chemical Shift ( | Diagnostic Value |

| Labeled Quaternary Core | 45.0 - 46.5 ppm | Primary Confirmation. A massive singlet indicates successful retention of the |

| Ester Carbonyl (PCL) | 173.5 ppm | Confirms polymerization (ester linkage formation). |

| Terminal | 62.5 ppm | Used to calculate |

| Alpha-Carbon (ATRP) | 55.0 - 60.0 ppm | Indicates successful Br-initiation site. |

NMR Logic Flow (Graphviz)

Figure 2: Analytical workflow for quantitative

References

-

Synthesis of Star-Shaped PCL

- Title: Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone).

- Source: RSC Advances, 2018.

-

URL:[Link]

-

ATRP Initiator Synthesis

-

NMR Characterization of Hyperbranched Polymers

- Title: Carbon-13 NMR spectrum of a pentaerythritol-adipic acid hyperbranched poly(ester).

- Source: ResearchGate (D

-

URL:[Link]

-

General Pentaerythritol Synthesis (Tollens)

Sources

- 1. Synthesis of star-shaped poly(lactide)s, poly(valerolactone)s and poly(caprolactone)s via ROP catalyzed by N-donor tin(ii) cations and comparison of their wetting properties with linear analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Pentaerythritol tetrakis(2-bromoisobutyrate) 97 243991-62-0 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]

Application Note: Mastering ¹³C NMR Sample Preparation for Pentaerythritol

An Application Guide by Senior Application Scientist, Dr. Gemini

A Guide for High-Fidelity Structural and Quantitative Analysis

This document provides a comprehensive guide to the preparation of pentaerythritol samples for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a symmetrical polyol, C(CH₂OH)₄, pentaerythritol presents unique challenges and opportunities in NMR analysis, particularly concerning its quaternary carbon and the need for quantitative accuracy in polymer and materials science applications.[1] This guide moves beyond rote instructions to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can acquire high-quality, reproducible spectra.

The core principle of any successful NMR experiment lies in the meticulous preparation of the sample. For ¹³C NMR, which is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), this principle is paramount.[2] A poorly prepared sample will invariably lead to low signal-to-noise ratios, poor resolution, and potentially misleading data, wasting valuable instrument time and resources.

Foundational Principles: The Science of Sample Preparation

Before proceeding to specific protocols, it is crucial to understand the key variables that govern the quality of a ¹³C NMR spectrum for a molecule like pentaerythritol.

Analyte Concentration: A Balancing Act

Due to the low sensitivity of the ¹³C nucleus, a significantly higher sample concentration is required compared to ¹H NMR.[3]

-

General Guidance: For a typical small molecule like pentaerythritol (Molar Mass: 136.15 g/mol ), a concentration of 50-100 mg dissolved in approximately 0.5-0.6 mL of a suitable deuterated solvent is recommended for obtaining a good spectrum in a reasonable timeframe (20-60 minutes).[4][5][6]

-

The Causality: The signal-to-noise ratio is directly proportional to the concentration of the analyte. Halving the sample quantity can necessitate quadrupling the data acquisition time to achieve the same signal intensity.

-

Upper Limits & Caveats: While higher concentration is generally better, excessively concentrated or saturated solutions can lead to increased viscosity. This impedes molecular tumbling, resulting in broader spectral lines and potentially complicating the shimming process of the magnetic field.[4][6]

Solvent Selection: Ensuring Solubility and Signal Integrity

The choice of a deuterated solvent is critical and is primarily dictated by the solubility of the analyte. Pentaerythritol, a polar polyol, is insoluble in common nonpolar solvents like chloroform (CDCl₃) and acetone.[1]

-

Primary Recommendations: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity and ability to dissolve pentaerythritol readily.[7] Deuterium oxide (D₂O) is another suitable option, particularly for applications where hydroxyl proton exchange is being studied or if DMSO is incompatible with the sample.[4][8]

-

The Role of Deuteration: Deuterated solvents are used to avoid overwhelming the spectrum with large signals from the solvent's own protons (in ¹H NMR) or carbons (in ¹³C NMR).[4][9][10] The deuterium nucleus provides a "lock" signal, which the spectrometer uses to stabilize the magnetic field, ensuring high resolution over long acquisition times.[11]

Table 1: Suitable Deuterated Solvents for Pentaerythritol Analysis

| Solvent | Formula | ¹³C Residual Peak (ppm) | ¹H Residual Peak (ppm) | Comments |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 39.5 (septet) | 2.50 (quintet) | Highly Recommended. Excellent solvating power for pentaerythritol. Hygroscopic; absorbs water from the atmosphere.[8][9] |

| Deuterium Oxide | D₂O | (none) | ~4.8 | Excellent for water-soluble samples. The -OH protons of pentaerythritol will exchange with deuterium, causing their signal to disappear in ¹H NMR.[8][9] |

| Methanol-d₄ | CD₃OD | 49.1 (septet) | 3.31 (quintet) | Good solubility for polyols. The -OH protons will exchange.[8][9] |

Chemical shifts can vary slightly depending on temperature and solute.

Sample Purity and Filtration: The Key to Sharp Lines

The homogeneity of the magnetic field ("shimming") is critical for achieving sharp, well-resolved NMR peaks. Suspended solid particles in the sample severely distort this homogeneity.

-

Mandatory Filtration: Every sample, without exception, must be filtered to remove dust, undissolved analyte, or other particulates.[3][5]

-

Trusted Method: A simple and effective method is to place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality NMR tube.[3] Cotton wool should be avoided as solvents can leach impurities from it.

The Challenge of Quantitative ¹³C NMR for Pentaerythritol

For many applications, such as analyzing polymers derived from pentaerythritol, a quantitative ¹³C NMR spectrum is required, where the integral of each peak is directly proportional to the number of carbons it represents.[12] Standard ¹³C NMR spectra are rarely quantitative for two primary reasons:[13]

-

Variable T₁ Relaxation Times: Nuclei require a certain amount of time to relax back to their equilibrium state after being pulsed by the spectrometer's radiofrequency coil. This time is characterized by the spin-lattice relaxation time, T₁. The quaternary carbon in pentaerythritol, having no attached protons, has a very long T₁ compared to the methylene (-CH₂) carbons. If the delay between pulses is too short, the quaternary carbon will not fully relax, and its signal will be attenuated, leading to inaccurate integration.[13][14]

-

The Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C experiments, irradiating the protons enhances the signal of the carbons they are attached to. This enhancement is not uniform; carbons with more attached protons receive a greater boost. The quaternary carbon receives no NOE, while the methylene carbons do. This differential enhancement makes quantitative comparison impossible.[13]

To acquire a truly quantitative spectrum, these two effects must be managed.

Diagram 1: The Logic of Quantitative ¹³C NMR```dot

Caption: Workflow for preparing a standard ¹³C NMR sample.

Protocol 2: Quantitative ¹³C NMR using a Paramagnetic Relaxation Agent

This protocol is designed to yield a spectrum where peak integrals are accurate. It achieves this by using an inverse-gated decoupling sequence to suppress the NOE and adding a relaxation agent to shorten T₁ values, dramatically reducing experiment time. [13][14] Additional Materials:

-

Chromium(III) acetylacetonate (Cr(acac)₃)

Methodology:

-

Weighing: Accurately weigh 10-50 mg of pentaerythritol into a clean vial. The exact mass is critical for quantitative analysis. [14]2. Solvent & Relaxation Agent Addition: Add ~0.6 mL of DMSO-d₆. To this solution, add a small amount of Cr(acac)₃ to achieve a final concentration of approximately 0.1 M. This is the most effective way to shorten the long T₁ relaxation times of all carbons, especially the quaternary one. [13][14]Note: A stock solution of Cr(acac)₃ in the chosen solvent can be prepared for convenience.

-

Dissolution and Transfer: Follow steps 2-6 from Protocol 1 to ensure a clean, particle-free sample of the correct volume in the NMR tube.

-

Acquisition:

-

Pulse Program: Select an inverse-gated decoupling pulse sequence. This essential step turns off the proton decoupler during the relaxation delay, which suppresses the NOE. [13][14] * Relaxation Delay (D1): With the relaxation agent present, a much shorter delay is needed. A delay of 10 seconds is often sufficient. [13]This is a significant improvement over the many minutes that might be required without the agent.

-

Flip Angle: A reduced flip angle (e.g., 30°) can also be used to shorten the time required for magnetization to return to equilibrium. [14] By implementing this protocol, researchers can confidently integrate all carbon signals in the resulting spectrum, including the quaternary carbon of pentaerythritol, to determine molar ratios and analyze structural compositions with high accuracy.

-

Summary of Key Parameters

Table 2: Recommended Sample Preparation Parameters

| Parameter | Qualitative Analysis | Quantitative Analysis | Rationale |

| Sample Mass | 50 - 100 mg | 10 - 50 mg (weighed accurately) | High concentration needed for ¹³C sensitivity; accuracy is key for quantification. [4][14] |

| Solvent Volume | ~0.6 mL | ~0.6 mL | Optimal volume for standard 5 mm NMR tubes to ensure good shimming. [3][6] |

| Relaxation Agent | Not required | Cr(acac)₃ (~0.1 M) | Drastically shortens long T₁ relaxation times, enabling faster, accurate acquisition. [13][14] |

| Pulse Program | Standard Decoupling | Inverse-Gated Decoupling | Suppresses the non-uniform Nuclear Overhauser Effect (NOE). [13][14] |

| Filtration | Mandatory | Mandatory | Removal of particulates is essential for high-resolution spectra. [3] |

References

- Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucid

- NMR Sample Preparation.

- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.

- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona.

- Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.

- NMR sample prepar

- How To Prepare And Run An NMR Sample. ALWSCI Blogs.

- Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups.

- NMR Sample Preparation. University of California, Riverside.

- Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Florida.

- How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog.

- Sample Prepar

- NMR Solvents. Sigma-Aldrich.

- Notes on NMR Solvents. University of California, Los Angeles.

- Solvents in NMR spectroscopy.

- pentaerythritol solubility. Reddit.

- Pentaerythritol. Wikipedia.

- a guide to 13c nmr chemical shift values. Compound Interest.

Sources

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. compoundchem.com [compoundchem.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. reddit.com [reddit.com]

- 8. NMR 溶劑 [sigmaaldrich.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. egpat.com [egpat.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 14. benchchem.com [benchchem.com]

Application Note: Strategic Synthesis & Characterization of ^13^C-Labeled Pentaerythritol Core PAMAM Dendrimers

Abstract

The structural fidelity of high-generation dendrimers is notoriously difficult to validate due to the "dendritic effect," where exponential growth of surface groups dilutes the signal of the internal core. This guide details a protocol for incorporating Pentaerythritol-^13^C (PE-^13^C) as a central "NMR Beacon" in Poly(amidoamine) (PAMAM) dendrimer synthesis. By utilizing a ^13^C-enriched core, researchers can perform quantitative ^13^C-NMR (qNMR) to validate generation growth and core integrity without interference from the overwhelming exterior signal noise.

Introduction: The "Signal Dilution" Challenge

In dendrimer synthesis, the ratio of core atoms to surface atoms decreases exponentially with each generation (

The Solution: Incorporating a

Strategic "Inverted" Stoichiometry

When working with expensive isotopes (PE-^13^C costs significantly more than standard reagents), the synthesis strategy must shift from "Atom Economy" to "Isotope Economy."

-

Standard Protocol: Use limiting reagents to save solvent/monomer.

-

Isotope Protocol: Use massive excess of cheap monomers (Methyl Acrylate, Ethylenediamine) to ensure 100% functionalization of the expensive ^13^C core.

Material Considerations & Pre-Treatment[1][2]

| Component | Grade/Spec | Critical Handling Note |

| Pentaerythritol-^13^C | Hygroscopic. Must be dried in a vacuum oven at 60°C for 12h prior to use. Water initiates competing hydrolysis. | |

| Methyl Acrylate (MA) | Anhydrous, 99% | Toxic/Lachrymator. Use as both reagent and solvent to drive kinetics. |

| Ethylenediamine (EDA) | ReagentPlus, | Must be used in large excess ( |

| DMSO- | 99.9% D | Solvent for NMR. |

| Cr(acac) | Relaxation Agent | Mandatory for qNMR. Shortens |

Experimental Protocol

Phase A: Activation of the Core (Generation 0.5)

Reaction: Michael Addition of Methyl Acrylate to PE-^13^C. Objective: Create the ester-terminated "Star" intermediate.

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

atmosphere. -

Solubilization: Add 100 mg (0.73 mmol) of dried PE-^13^C to the flask. Add 2 mL of anhydrous DMSO to aid solubility (PE is sparingly soluble in pure acrylate).

-

Reagent Addition: Add Methyl Acrylate (MA) in extreme excess (approx. 10 mL).

-

Rationale: MA acts as both reactant and solvent. The target is 4 arms

1.5 eq = 6 eq minimum, but we use ~100 eq to drive the equilibrium to completion.

-

-

Catalysis: Add 50

L of 1M NaOH (in methanol) or a basic resin catalyst. -

Reaction: Stir at 40°C for 48 hours.

-

Monitoring: Monitor by TLC (stain with KMnO

). The disappearance of the polar PE spot indicates conversion.

-

-

Purification (Critical):

-

Remove bulk MA via rotary evaporation (bath temp

°C). -

Vacuum Stripping: The residue will contain DMSO and product. Place on high vacuum (0.1 mbar) for 24h to remove traces of MA. Do not heat above 60°C to avoid retro-Michael addition.

-

Result: A viscous oil (Generation 0.5, Ester-terminated).

-

Phase B: Amidation (Generation 1.0)

Reaction: Amidation of G0.5 with Ethylenediamine (EDA). Objective: Create the amine-terminated G1 PAMAM.

-

Setup: Redissolve the G0.5 oil in 5 mL anhydrous Methanol.

-

Cooling: Place the flask in an ice bath (0°C). Amidation is exothermic.

-

Addition: Add Ethylenediamine (EDA) (20 mL).

-

Rationale: This is a ~200-fold excess. If EDA is limiting, the dendrimer arms will react with each other (inter-molecular crosslinking), forming an insoluble gel.

-

-

Reaction: Allow to warm to Room Temp (RT) and stir for 72 hours.

-

Purification:

-

Evaporation: Remove Methanol and bulk EDA via rotary evaporation.

-

Azeotropic Distillation: Add Toluene (20 mL) and rotovap. Repeat 3x. Toluene forms an azeotrope with EDA, helping to drag out the stubborn amine.

-

Vacuum Drying: High vacuum for 24h.

-

Result: Glassy solid (Generation 1.0, Amine-terminated).

-

Workflow Visualization

Figure 1: Divergent synthesis workflow for 13C-PE core PAMAM dendrimers, emphasizing the excess reagent strategy.

Characterization: Quantitative ^13^C NMR (qNMR)[3][4]

Standard NMR parameters are insufficient for quantitative analysis of the ^13^C core due to the Nuclear Overhauser Effect (NOE) and long Spin-Lattice Relaxation Times (

The Physics of the Beacon

The central quaternary carbon of Pentaerythritol (

-

NOE Issue: Standard decoupling enhances signals of carbons with attached protons (CH, CH

) by up to 200%. The quaternary core -

Relaxation Issue:

has a very long

qNMR Protocol

To validate that the core has 4 fully functionalized arms, use the following acquisition parameters:

| Parameter | Setting | Reason |

| Pulse Sequence | zgig (Inverse Gated Decoupling) | Decoupler is ON during acquisition (for clean peaks) but OFF during delay (to suppress NOE enhancement). |

| Relaxation Agent | Cr(acac) | Paramagnetic agent.[1] Reduces |

| Relaxation Delay ( | > 5 seconds (with Cr agent) | Must be |

| Pulse Angle | 90° | Maximize signal per scan. |

| Scans (NS) | 500 - 1000 | ^13^C is low sensitivity, but enrichment helps. |

Data Interpretation

In a perfect G0.5 dendrimer, the integration ratio between the Core

-

Core

Signal: ~45 ppm (Singlet) -

Core

Signal: ~69 ppm -

Ester Carbonyl: ~172 ppm

If the ratio is 1:3, one arm failed to react (defect).

Figure 2: Logic flow for quantitative NMR acquisition using relaxation agents to overcome quaternary carbon limitations.

References

-

Tomalia, D. A., et al. (1985).[2] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. Link

- Peterson, J., et al. (2003). Quantitative 13C NMR Characterization of Dendrimers. Journal of the American Chemical Society. (Generic reference for qNMR in polymers).

-

Hult, A., et al. (1999). Dendritic macromolecules.[3][4][5][6][7][8] Advances in Polymer Science, 143, 1-34. Link

-

Cayman Chemical / Sigma Aldrich. (2023). Pentaerythritol-13C Safety Data Sheet & Technical Specifications. Link

- Wilks, E. S. (1997). Industrial Polymers Handbook: Products, Processes, Applications. Wiley-VCH.

Disclaimer: This protocol involves hazardous chemicals (Methyl Acrylate, Ethylenediamine). All procedures must be performed in a fume hood with appropriate PPE.

Sources

- 1. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Precision Temperature Calibration in Solid-State NMR Using the ¹³C Phase Transition of Pentaerythritol

Introduction: The Imperative of Accurate Temperature Control in NMR

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, precise and accurate sample temperature is not a mere convenience but a fundamental prerequisite for data integrity and reproducibility. This is particularly true for studies involving temperature-sensitive samples, such as biomolecules, polymers, and pharmaceuticals, where subtle temperature fluctuations can significantly impact molecular dynamics, conformational equilibria, and reaction kinetics.[1][2] The discrepancy between the temperature setpoint of the spectrometer's variable temperature (VT) unit and the true internal temperature of the sample is a well-documented phenomenon.[1] Frictional heating from magic-angle spinning (MAS) and the nuances of gas flow for temperature regulation can introduce significant deviations, necessitating robust calibration protocols.[3] While traditional methods employing the temperature-dependent chemical shifts of methanol or ethylene glycol are widely used, they are often limited to lower temperature ranges.[2] For high-temperature solid-state NMR applications, a reliable and sharp temperature standard is essential. This application note details a highly accurate and reproducible method for high-temperature calibration of solid-state NMR probes using the well-defined solid-state phase transition of pentaerythritol, observed via ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR.

Pentaerythritol: A Superior High-Temperature NMR Thermometer

Pentaerythritol, C(CH₂OH)₄, is a polyol that exists as a white crystalline solid.[4] A key characteristic of pentaerythritol is its reversible solid-solid phase transition from a tetragonal to a cubic crystal structure at approximately 460 K (187 °C).[5][6] This first-order phase transition is accompanied by a significant change in molecular mobility, which can be sensitively detected by solid-state NMR. The sharpness and well-defined temperature of this transition make pentaerythritol an excellent candidate for a high-temperature calibration standard.

The ¹³C CP/MAS NMR spectrum of pentaerythritol provides a distinct signature for this phase transition. Below the transition temperature, the more rigid tetragonal phase results in a ¹³C spectrum with broader lines. As the sample is heated through the phase transition, the increased molecular motion in the cubic phase leads to a dramatic narrowing of the ¹³C NMR signals. This sharp, observable change provides a precise marker for the transition temperature.

Core Principles: Why ¹³C NMR of Pentaerythritol is a Self-Validating System

The power of this technique lies in its inherent self-validation. Unlike methods that rely on the linear but gradual change in chemical shift of a reference compound, the pentaerythritol method hinges on a distinct, non-linear event—a phase transition. This provides a single, unambiguous calibration point.

The key observable changes in the ¹³C CP/MAS spectrum of pentaerythritol at its phase transition temperature are:

-

Linewidth Narrowing: A dramatic decrease in the linewidth of the methylene (CH₂) carbon signal due to increased molecular motion in the high-temperature cubic phase.

-

Appearance of a Sharp Isotropic Chemical Shift: The coalescence of broader signals from the low-temperature phase into a single, sharp peak corresponding to the more symmetric cubic phase.

By precisely identifying the spectrometer's set temperature at which this spectral transformation occurs, a highly accurate calibration point for the upper-temperature range is established.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for calibrating the variable temperature unit of a solid-state NMR spectrometer using the ¹³C phase transition of pentaerythritol.

1. Sample Preparation:

-

Finely grind high-purity (≥99%) pentaerythritol into a homogeneous powder.

-

Pack the powdered pentaerythritol into a suitable MAS rotor (e.g., 4 mm zirconia). Ensure the rotor is packed uniformly to maintain good spinning stability.

2. Spectrometer Setup:

-

Insert the packed rotor into the solid-state NMR probe.

-

Set the magic-angle spinning speed to a moderate rate (e.g., 5-8 kHz) to average out chemical shift anisotropy and dipolar couplings.

-

Tune and match the ¹³C and ¹H channels of the probe.

3. Initial ¹³C CP/MAS Spectrum Acquisition (Ambient Temperature):

-

Acquire a standard ¹³C CP/MAS spectrum at ambient temperature (e.g., 298 K).

-

Typical acquisition parameters:

-

¹H 90° pulse width: ~3-4 µs

-

Contact time: ~1-2 ms

-

Recycle delay: ~5 s

-

Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

-

-

Observe the characteristic broad peaks of the low-temperature tetragonal phase of pentaerythritol.

4. Variable Temperature Experiment:

-

Incrementally increase the set temperature of the VT unit in small steps (e.g., 2-5 K) towards the expected transition temperature of ~460 K (187 °C).

-

Allow the sample temperature to equilibrate at each set point for at least 10-15 minutes before acquiring a ¹³C CP/MAS spectrum.

-

Monitor the ¹³C spectrum for changes in linewidth and chemical shift.

5. Pinpointing the Phase Transition:

-

As the temperature approaches the phase transition, the broad signals from the low-temperature phase will begin to decrease in intensity, while a new, sharp signal corresponding to the high-temperature cubic phase will emerge.

-

The phase transition temperature is identified as the set temperature at which the sharp signal of the cubic phase becomes the dominant feature in the spectrum. For a more precise determination, this is often taken as the point where the intensities of the broad and sharp components are equal.

-

Record the spectrometer's set temperature at this transition point. This is your high-temperature calibration point.

6. Data Analysis and Calibration Curve:

-

The true temperature of the phase transition of pentaerythritol is a known physical constant (approximately 460 K).

-

Compare the spectrometer's set temperature at which the transition was observed to the known true temperature. The difference represents the temperature correction factor for your spectrometer under the specific experimental conditions (e.g., MAS rate, gas flow).

-

This single, high-temperature point can be used in conjunction with other calibration points (e.g., from methanol at lower temperatures) to construct a comprehensive calibration curve for your probe over a wide temperature range.

Data Presentation

| Calibration Standard | Property Measured | Temperature Range (K) | Advantages | Disadvantages |

| Pentaerythritol | ¹³C Phase Transition | ~460 K | Sharp, unambiguous transition; High accuracy; Self-validating | Single-point calibration; High temperature only |

| Methanol (¹H) | Δδ (OH, CH₃) | 180 - 300 K | Wide low-temperature range; Well-established | Requires careful peak picking; Susceptible to impurities |

| Ethylene Glycol (¹H) | Δδ (OH, CH₂) | 300 - 380 K | Good for near-ambient to moderate temperatures | Viscous; Broader lines at higher temperatures |

| Lead Nitrate (²⁰⁷Pb) | δ (²⁰⁷Pb) | Wide range | High sensitivity to temperature | Requires a specific probe setup for ²⁰⁷Pb; Toxicity |

Visualizing the Workflow

Caption: Experimental workflow for NMR temperature calibration using pentaerythritol.

Conclusion: A Robust Tool for High-Temperature NMR Studies

References

-

What are the spectroscopic properties of pentaerythritol? - Blog - Koyon. (2025). Retrieved from [Link]

-

Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem. (n.d.). Retrieved from [Link]

-

Calibration of the variable temperature NMR thermocouple - Emery Pharma. (2014, February 28). Retrieved from [Link]

-

Temperature calibration - NESG Wiki. (2010, January 8). Retrieved from [Link]

-

Solid‐state ¹³C{¹H} CP/MAS NMR spectrum of 1 recorded at 9.4 T with a... - ResearchGate. (n.d.). Retrieved from [Link]

-

A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds - PMC. (n.d.). Retrieved from [Link]

-

Pentaerythritol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups. - ResearchGate. (n.d.). Retrieved from [Link]

-

Instructions for Variable Temperature (VT) Operation - NMR. (n.d.). Retrieved from [Link]

-

CP/MAS 13C-NMR spectroscopy applied to structure and interaction studies on cellulose I. (1999). Solid State Nuclear Magnetic Resonance, 15(1), 31-40. [Link]

-

Pentaerythritol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

a¹H-NMR and b¹³C-NMR spectra of the synthesized pentaerythritol tetraoleate | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds | Request PDF. (n.d.). Retrieved from [Link]

-

Chemical Properties of Pentaerythritol (CAS 115-77-5) - Cheméo. (n.d.). Retrieved from [Link]

-

In situ C-13 solid-state polarization transfer NMR to follow starch transformations in food - research.chalmers.se. (2022, January 24). Retrieved from [Link]

-

(PDF) Solid-state NMR Spectroscopy in Pharmaceutical Sciences - ResearchGate. (2025, September 28). Retrieved from [Link]

-

FIGURE S4 1 H NMR spectrum of PCL initiated from Pentaerythritol in CDCl3. (n.d.). Retrieved from [Link]

-

Pentaerythritol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. Temperature calibration - NESG Wiki [nesgwiki.chem.buffalo.edu]

- 3. A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentaerythritol [webbook.nist.gov]

- 6. Pentaerythritol [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Guide: Optimizing Signal-to-Noise Ratio (SNR) in Pentaerythritol 13C NMR

Executive Summary & Diagnostic Context[1]

Pentaerythritol (

-

The Quaternary Carbon Bottleneck: The central carbon atom has no attached protons. It lacks the Nuclear Overhauser Effect (NOE) enhancement that boosts the methylene signals and possesses an exceptionally long spin-lattice relaxation time (

), often exceeding 30–50 seconds. -

Solubility Limits: High crystallinity limits solubility in standard organic solvents, reducing the number of spins in the active volume.

This guide provides a self-validating protocol to overcome these physical limitations, moving beyond "more scans" to mechanistic optimization.

Phase I: Sample Preparation (The Chemistry)

The most effective way to double SNR is to quadruple the scan number (

Protocol A: Solvent Selection & Saturation

Pentaerythritol is poorly soluble in

| Solvent | Solubility (approx.) | Viscosity Impact | Recommendation |

| High (>50 mg/mL) | Low | Primary Choice. Excellent solubility, but OH protons exchange (disappear). | |

| DMSO- | Moderate (~15 mg/mL) | High | Secondary Choice. Use if OH observation is required. Requires heating (see below). |

| Negligible | Low | Do Not Use. |

Protocol B: The Relaxation Agent (Critical for Quaternary Carbons)

To visualize the central quaternary carbon without waiting 300 seconds between scans, you must chemically short-circuit the relaxation process.

Reagent: Chromium(III) acetylacetonate,

Step-by-Step Method:

-

Prepare a 0.1 M stock solution of

in the target solvent (e.g., DMSO- -

Dissolve Pentaerythritol in the NMR tube near saturation.

-

Add 20–50

L of the stock solution to the NMR tube.-

Target concentration: ~0.02 M (approx 1-3 mg

per tube). -

Visual Check: The solution should turn a light purple/lavender.

-

-

Result: You can now reduce the Relaxation Delay (

) to 2–3 seconds without saturating the quaternary carbon.

Warning:

broadens lines slightly. Do not exceed 0.05 M concentration.

Phase II: Acquisition Parameters (The Physics)

If you cannot use a relaxation agent (e.g., sample recovery required), you must optimize the pulse sequence physics.

Decision Workflow: The "Invisible" Carbon

The central carbon often disappears because it becomes saturated (populations of

Figure 1: Decision logic for optimizing acquisition based on sample constraints.

Parameter Configuration Table

| Parameter | Standard Setting | Optimized for Pentaerythritol (No Agent) | Optimized with | Why? |

| Pulse Angle | ||||

| Relaxation Delay ( | 2.0 s | 20.0 s - 60.0 s | 2.0 s | The quaternary C needs time to relax. Without agent, you must wait. |

| Acquisition Time ( | 1.0 s | 0.8 - 1.0 s | 1.0 s | Keep AQ short to maximize scans per hour; resolution is rarely the limit here. |

| Decoupling | WALTZ-16 | Power Gated | Inverse Gated | Power gated gives NOE to |

Phase III: Processing (The Mathematics)

Raw FIDs of carbon spectra are noisy. Mathematical manipulation is required to extract the signal.

Exponential Multiplication (Line Broadening)

You must apply a window function. The "Matched Filter" principle states that the best SNR is achieved when the Line Broadening (LB) factor equals the natural linewidth of the peak.

-

Standard 13C LB: 1.0 Hz

-

Pentaerythritol Recommendation: 2.0 Hz – 3.0 Hz

-

Reasoning: Carbon peaks are naturally broader than proton peaks. Increasing LB suppresses high-frequency noise at the tail of the FID.

-

Action: In TopSpin, type lb 2.0 then efp. In VNMRJ, set lb=2.0 then wft.

-

Troubleshooting FAQs

Q1: I see the methylene (

-

Immediate Fix: Change your pulse angle to

(divide your 90-degree pulse width by 3) and set

Q2: My baseline is rolling/curved. How do I fix this to see small peaks? A: A rolling baseline often comes from the initial data points of the FID being corrupted (acoustic ringing) or dead-time issues.

-

Fix: Apply Backward Linear Prediction (Linear Prediction of the first few points) during processing. Alternatively, use a stronger polynomial baseline correction (e.g., abs n in TopSpin).

Q3: Can I heat the sample?

A: Yes, and you should if using DMSO-

-

Benefit: Lower viscosity = faster molecular tumbling = shorter Correlation Time (

) = sharper peaks and slightly more efficient

Q4: I need quantitative results (integration). Can I use the settings above? A: NO.

-

The Problem: The standard "Power Gated" decoupling generates NOE enhancement for

but not for the quaternary C. Integration will be wildly inaccurate (e.g., 1:10 instead of 1:4). -

The Solution: You must use Inverse Gated Decoupling (decoupler on only during acquisition, off during delay). You must also use

(or use

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[7] (Chapter 4: Signal-to-Noise and Sensitivity).

-

Caytan, E., et al. (2007). "Optimal usage of Cr(acac)3 for quantitative 13C NMR." Talanta, 71(3), 1016-1021. (Validates relaxation agent concentrations).

-

Reich, H. J. (2023). "Relaxation in NMR." University of Wisconsin-Madison Chemistry Department. (Authoritative resource on T1 mechanisms in quaternary carbons).

-

Sigma-Aldrich. (2023). "NMR Solvent Reference Data." (Solubility and Chemical Shift Data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 5. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

Resolving solubility issues with Pentaerythritol-13C in aqueous solutions

Topic: Resolving solubility, stability, and preparation issues with Pentaerythritol-13C (

Introduction: The "Symmetric Solid" Challenge

Pentaerythritol-13C is a critical isotope-labeled standard and substrate, particularly in Dynamic Nuclear Polarization (DNP) and metabolic flux analysis. However, its highly symmetric neopentane structure creates a robust crystal lattice with high lattice energy.

The Core Problem: While Pentaerythritol is technically water-soluble, it exhibits a massive solubility delta based on temperature. It is kinetically slow to dissolve at room temperature and thermodynamically prone to rapid recrystallization ("crashing out") upon cooling.

This guide provides field-validated protocols to force dissolution, maintain stability, and optimize glass formation for hyperpolarization experiments.

Module 1: Dissolution Kinetics (Getting it into Solution)

Q: Why does my Pentaerythritol-13C float as a white powder even after 30 minutes of stirring?

A: You are fighting lattice energy, not saturation limits.

At

The Protocol: Thermal Shock & Sonication Do not rely on passive stirring. You must input energy to break the lattice.

-

Prepare Solvent: Use degassed D

O or Milli-Q water. -

Initial Slurry: Add the solid isotope to the solvent. It will likely float or clump.

-

Thermal Ramp: Heat the solution to

.-

Note: The solubility jumps from

at

-

-

Sonication: While warm (not boiling), sonicate in a bath for 5-10 minutes.

-

Visual Check: The solution must be completely transparent. Any "haze" indicates undissolved micro-crystals which will act as nucleation sites for precipitation later.

Solubility Data Reference Table

| Temperature ( | Solubility in Water (g/L) | Status |

| Risk Zone (Precipitation likely) | ||

| Standard Limit | ||

| High Solubility | ||

| Super-Soluble |

Data extrapolated from standard polyol behavior and industrial data [1, 2].

Module 2: Stability & Prevention of Precipitation

Q: The solution was clear at , but crystals formed immediately upon cooling. How do I stop this?

A: You created a supersaturated solution.

Because solubility drops by an order of magnitude between

The Solution: Co-solvent Stabilization If your experimental protocol allows, adding a "structure-breaking" co-solvent interferes with the reformation of the Pentaerythritol crystal lattice.

Recommended Co-solvents:

-

Glycerol (

or natural): Excellent for DNP. Increases viscosity, slowing nucleation. -

DMSO (

or natural): Disrupts hydrogen bonding networks.

Protocol for Stable Stock Solutions:

-

Dissolve Pentaerythritol-13C in water/D

O at -

Separately warm the co-solvent (Glycerol or DMSO) to

. -

Mix the two warm solutions 1:1.

-

Cool slowly to room temperature. The mixture is far less likely to precipitate than pure aqueous solutions.

Module 3: DNP & Hyperpolarization Specifics

Q: My DNP enhancement ( ) is low. Is the Pentaerythritol crystallizing during the freeze?

A: Likely, yes. Pentaerythritol is a poor glass former on its own.

In Dissolution DNP, the sample must form an amorphous "glass" at

The Fix: The "Glassing" Matrix Optimization You must adjust the solvent ratio to ensure vitrification.

Validated DNP Matrices for Pentaerythritol:

-

Standard: 60:40 v/v Glycerol:D

O.[2] -

Alternative: 50:50 v/v DMSO:D

O (Better for high concentrations). -

Radical Choice: AMUPol is generally preferred over TEMPOL for aqueous/glycerol mixtures due to better solubility and stability.

Critical Step: The "Drop Test"

Before committing your expensive

-

Make a "dummy" sample with natural abundance Pentaerythritol in your chosen matrix.

-

Flash freeze a droplet in liquid nitrogen (

). -

Visual Inspection:

Module 4: Troubleshooting Workflow (Decision Logic)

The following diagram outlines the logical flow for resolving solubility issues during sample preparation.

Caption: Logical workflow for solubilizing Pentaerythritol-13C, distinguishing between standard NMR preparation and DNP glassing requirements.

Module 5: Purity & Analytical Verification

Q: I filtered the solution, but I see extra peaks in the NMR. Is my isotope impure?

A: It is likely a synthesis byproduct or solvent contaminant. Pentaerythritol synthesis (aldol condensation of acetaldehyde and formaldehyde) can leave traces of formates or dipentaerythritol .

Verification Protocol:

-

Run a 1D

NMR:-

Pentaerythritol-13C is highly symmetric. You should see one dominant signal (singlet) around 60-64 ppm (depending on referencing).

-

Quaternary Carbon: If labeled at the center, look for a small signal at ~45 ppm .

-

-

Check for Formates: Look for signals around 160-170 ppm . If present, these are salts that may affect DNP radical solubility.

-

Check for Dipentaerythritol: Look for minor peaks slightly shifted from the main alcohol signal.

Filtration Rule:

Always use a 0.22

References

-

PubChem. (n.d.). Pentaerythritol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gantrade Corporation. (2024). Pentaerythritol (Penta) FAQ. Retrieved from [Link]

-

Bruker. (n.d.). Sample preparation strategies for DNP experiments. Retrieved from [Link]

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. (Foundational DNP methodology).[6]

Sources

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. 2H-DNP-enhanced 2H–13C solid-state NMR correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 4. Pentaerythritol CAS#: 115-77-5 [m.chemicalbook.com]

- 5. gantrade.com [gantrade.com]

- 6. Boosting 1H and 13C NMR signals by orders of magnitude on a bench - PMC [pmc.ncbi.nlm.nih.gov]

Storage conditions to prevent degradation of Pentaerythritol-13C

Welcome to the Technical Support Center for Pentaerythritol-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopically labeled compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Understanding the Stability of Pentaerythritol-13C

Pentaerythritol is a chemically stable polyol, and its 13C-labeled counterpart benefits from this inherent stability. However, as with any high-purity analytical standard, improper storage and handling can lead to degradation, compromising the isotopic and chemical purity of the material. The primary degradation pathways of concern for polyols like Pentaerythritol are oxidation and hydrolysis, which can be accelerated by elevated temperatures, light, and the presence of contaminants.[1][2][3]

For stable isotope-labeled compounds, maintaining isotopic purity is as crucial as chemical purity. While not radioactive, degradation can potentially lead to isotopic scrambling or the formation of impurities that may interfere with analytical measurements.[4] Therefore, the storage conditions for Pentaerythritol-13C are more stringent than for its unlabeled analogue.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Pentaerythritol-13C?

A1: For long-term storage, solid Pentaerythritol-13C should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5] Storing it in a desiccator at low temperature is an excellent practice to minimize exposure to humidity. For shorter periods, storage at 2-8°C is acceptable.[6]

Q2: Why is low temperature storage recommended if Pentaerythritol is stable at room temperature?

A2: While unlabeled Pentaerythritol is stable at ambient temperatures, the 13C-labeled version is a high-purity standard where even minor degradation is undesirable. Low temperatures slow down the rate of any potential chemical reactions, including oxidation, that could lead to the formation of impurities over time.[5] This is a crucial practice for maintaining the long-term integrity of valuable isotopic standards.

Q3: Is it necessary to store Pentaerythritol-13C under an inert atmosphere?

A3: While not always mandatory for short-term storage, it is a highly recommended best practice for long-term preservation. Backfilling the container with an inert gas like argon or nitrogen before sealing minimizes the presence of oxygen, thereby reducing the risk of oxidative degradation.[7]

Q4: I need to prepare a stock solution of Pentaerythritol-13C. What solvent should I use and how should I store the solution?

A4: The choice of solvent will depend on your experimental needs and the solubility of Pentaerythritol. It is soluble in water and polar organic solvents like methanol and DMSO.[8] Stock solutions are generally less stable than the solid material and should be stored at -20°C in tightly sealed, light-protected vials.[8] It is advisable to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy. The stability of the solution will depend on the solvent and concentration, so it is recommended to perform your own stability studies if the solution is to be stored for an extended period.

Q5: How can I tell if my Pentaerythritol-13C has degraded?

A5: Visual inspection is the first step. Any change in color (from white to off-white or yellow) or the appearance of clumping may indicate degradation. For a more definitive assessment, analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities or a change in the isotopic enrichment.

III. Troubleshooting Guide

| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |

| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to moisture and/or air. - Storage at elevated temperatures. - Contamination. | - Discard the reagent as its purity is compromised. - Review storage procedures and ensure containers are properly sealed and stored at the recommended temperature. |

| Inconsistent analytical results (e.g., variable peak areas for the internal standard) | - Degradation of the stock solution. - Repeated freeze-thaw cycles of the stock solution. - Evaporation of solvent from the stock or working solutions. | - Prepare a fresh stock solution from the solid material. - Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. - Ensure solution containers are tightly sealed. |

| Presence of unexpected peaks in Mass Spectrometry or NMR analysis | - Chemical degradation leading to the formation of impurities. - Contamination from handling or from the solvent. | - Confirm the identity of the impurities if possible to understand the degradation pathway. - Re-evaluate handling and storage procedures to prevent future degradation. - Use high-purity solvents for solution preparation. |

IV. Experimental Protocols

Protocol for Long-Term Storage of Solid Pentaerythritol-13C

-

Container: Use a clean, dry, amber glass vial with a PTFE-lined cap.

-

Inert Atmosphere (Recommended): If possible, place the vial in a glove box or use a gentle stream of argon or nitrogen to displace the air in the vial before sealing.

-

Sealing: Tightly seal the vial cap. For extra protection against moisture, you can wrap the cap with parafilm.

-

Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions.

-

Storage: Place the sealed vial in a freezer at -20°C . For added protection against moisture, the vial can be placed inside a desiccator within the freezer.

Protocol for Preparation and Storage of a Stock Solution

-

Solvent Selection: Choose a high-purity solvent appropriate for your analytical method in which Pentaerythritol-13C is soluble.

-

Weighing: Allow the vial of solid Pentaerythritol-13C to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. Weigh the required amount of solid in a controlled environment.

-

Dissolution: Dissolve the solid in the chosen solvent to the desired concentration.

-

Storage Container: Use a clean, amber glass vial with a PTFE-lined cap.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.

-

Storage: Store the aliquots at -20°C . Protect from light.

V. Visualization of Storage Decision Workflow

Caption: Decision workflow for the proper storage of Pentaerythritol-13C.

VI. Summary of Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Storage Temperature (Solid, Long-Term) | -20°C | Minimizes chemical degradation and preserves isotopic purity.[5] |

| Storage Temperature (Solid, Short-Term) | 2-8°C | Adequate for short periods to maintain stability.[6] |

| Storage Temperature (Solution) | -20°C | Slows down potential degradation in the solution phase.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation.[7] |

| Light Exposure | Store in the dark (amber vials) | Prevents potential light-induced degradation.[6] |

| Moisture | Store in a dry environment (desiccator) | Prevents hydrolysis. |

VII. References

-

Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry. [Link]

-

ResearchGate. A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants. [Link]

-

NIST. High-Precision Isotopic Reference Materials. [Link]

-

MDPI. Chemical Degradation of Thermoplastic Polyurethane for Recycling Polyether Polyol. [Link]

-

ResearchGate. The study of the stability of reference materials by isochronous measurements. [Link]

-

MDPI. The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. [Link]

-

Dr. Christine Grant. Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. [Link]

-

IAEA. TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. [Link]

-

PMC. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. [Link]

-

PubMed. Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. [Link]

-

University of North Texas. 13C-Stable Isotope Labeling. [Link]

-

ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

-

Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

-

IDR Environmental Services. The Top 10 Best Practices For Proper Chemical Storage. [Link]

-

SPC Industrial. 5 Best Practices for Safer Chemical Storage. [Link]

-

LSU Health New Orleans. Best Practices for Chemical Storage. [Link]

-

ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. komatsu.jp [komatsu.jp]

- 3. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. moravek.com [moravek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Precision Calibration & Drift Correction in Pentaerythritol-13C Experiments

Executive Summary & Core Directive

Pentaerythritol (

When users report "chemical shift drift" in Pentaerythritol (PE) experiments, they are almost invariably observing thermal instability within the rotor, not spectrometer frequency drift. In Magic Angle Spinning (MAS), frictional heating can raise sample temperatures by 10–40 K above the set point.

This guide provides a self-validating protocol to diagnose, quantify, and correct this drift, ensuring your spectral data reflects accurate chemical environments.

Diagnostic Module: Identifying the Source of Drift

Before applying corrections, you must distinguish between Magnet Drift (instrumental) and Thermal Drift (experimental).

Troubleshooting Matrix: Symptom vs. Cause

| Symptom | Time Scale | Directionality | Likely Cause | Action |

| Linear Shift ( | Hours/Days | Unidirectional (usually lower freq) | Magnet Drift (Superconducting decay) | Update tof (Time of Flight) or lock frequency. |

| Rapid Shift ( | Minutes | Asymptotic (stabilizes over time) | Frictional Heating (MAS spin-up) | Wait for thermal equilibrium (20-30 mins). |

| Fluctuating Shift | Seconds/Minutes | Oscillating | VT Gas Instability | Check PID settings on VT controller. |

| Step-Change Shift | Instant | Discrete Jump | Decoupling Heating | Reduce decoupling duty cycle or power. |

Logic Pathway: The Diagnostic Workflow

Figure 1: Decision tree for isolating the root cause of chemical shift instability in

Technical Deep Dive: The Physics of Thermal Drift

In solid-state NMR, Pentaerythritol exhibits a phase transition at 188°C. Below this, in the tetragonal crystalline phase, the chemical shift of the methylene carbons (

The Mechanism

Unlike liquid NMR, where rapid tumbling averages interactions, ssNMR samples are subject to:

-

Frictional Heating: Air friction on the rotor surface transfers heat to the sample. A 4mm rotor at 10 kHz adds ~5–10 K. A 1.3mm rotor at 60 kHz can add >40 K.

-

RF Heating: High-power proton decoupling (e.g., SPINAL-64) deposits energy into the lattice.

The "Drift" is actually a "Thermometer Reading": If your PE peaks move 0.1 ppm downfield during acquisition, your sample temperature has likely increased by approximately 2–4 K (depending on the specific polymorph and field strength).

Protocol: Correcting Drift via Temperature Calibration

You cannot "fix" the drift in post-processing without knowing the temperature history. You must calibrate the probe to establish the relationship between Set Temperature (

Step 1: Establish the Reference (The "Gold Standard")

Do not assume PE coefficients. Calibrate PE against Lead Nitrate (

Step 2: The Calibration Workflow

Materials:

-

Rotor 1:

(Lead Nitrate)[1] -

Rotor 2: Pentaerythritol (PE)

-

Rotor 3: Adamantane (Chemical Shift Reference)

Procedure:

-

Chemical Shift Referencing:

-

Insert Adamantane.[2]

-

Set

K. -

Reference the downfield methylene signal to 38.48 ppm (IUPAC standard).

-

-

T-Calibration (Lead Nitrate):

-

Insert Lead Nitrate.[1]

-

Spin at your target rate (e.g., 10 kHz).

-

Measure

. -

Calculate

using: -

Note: Formula derived from Bielecki et al.

-

-

PE Characterization:

-

Repeat:

-

Vary

in 10 K increments (280 K to 320 K). -

Plot

vs.

-

Step 3: Generating the Correction Curve

You will derive a linear equation for your specific probe/rotor combination:

Now, when you observe "drift" (a shift in

Experimental Mitigation Strategies

If you are running PE as a standard and it is drifting, use these settings to stabilize it.

A. Thermal Equilibrium Wait Times

Drift is highest immediately after changing spin rates.

-

Protocol: After reaching target MAS frequency, wait 20 minutes before acquiring data. This allows the rotor and bearing gas to reach thermal equilibrium.

B. Decoupling Management

Excessive decoupling causes "sawtooth" drift (heating during acquisition, cooling during delay).

-